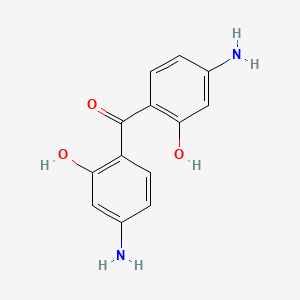
Bis(4-amino-2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-amino-2-hydroxyphenyl)methanone: is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of two amino groups and two hydroxy groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-amino-2-hydroxyphenyl)methanone typically involves the reaction of 4-amino-2-hydroxybenzaldehyde with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and reductive amination, which are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-amino-2-hydroxyphenyl)methanone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various amines and hydroxy derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Bis(4-amino-2-hydroxyphenyl)methanone is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and anticancer properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Bis(4-amino-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components.
Comparison with Similar Compounds
- Bis(3-amino-4-hydroxyphenyl)methanone
- Bis(2-hydroxyphenyl)methanone
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Comparison: Bis(4-amino-2-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
bis(4-amino-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H12N2O3/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,16-17H,14-15H2 |
InChI Key |
FBLDQBPNXVVWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















